Product packaging for epi-Jungianol(Cat. No.:)

epi-Jungianol

Cat. No.: B1246320
M. Wt: 216.32 g/mol
InChI Key: RDMPWGDHXGLLAE-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Discovery and Isolation

The discovery of this compound is intrinsically linked to the broader investigation of sesquiterpene natural products from South American plant species in the late twentieth century. The compound was first isolated as part of systematic phytochemical studies of the genus Jungia, with the initial characterization work conducted by Bohlmann and colleagues in the late 1970s. This research group played a pivotal role in establishing the structural framework and taxonomic distribution of 1,3-dialkylindane sesquiterpenes, with jungianol and its epimer representing two of the most significant examples of this compound class.

The historical context of this compound's discovery reflects the broader expansion of natural product chemistry during this period, when advanced spectroscopic techniques were becoming more widely available for structural elucidation. The isolation of this compound from Jungia malvaefolia occurred as part of comprehensive surveys of Asteraceae family plants, which had been recognized as rich sources of novel sesquiterpene structures. The compound's identification required careful separation from its closely related stereoisomer jungianol, highlighting the sophisticated chromatographic and analytical techniques necessary for distinguishing between diastereomeric natural products.

Subsequent reinvestigation of the original structural assignments led to important corrections in the literature. Modern synthetic studies have revealed that the stereochemical assignments of both jungianol and this compound required revision based on more sophisticated analytical techniques. The preparation of both diastereomers through total synthesis enabled researchers to conduct thorough nuclear magnetic resonance spectroscopic analysis and X-ray diffraction studies on this compound derivatives, providing definitive structural confirmation. This work exemplifies the important role that total synthesis plays in confirming and correcting natural product structures initially assigned through isolation studies.

Taxonomic Origin in Jungia malvaefolia

This compound has been definitively identified as a natural product constituent of Jungia malvaefolia, a species belonging to the Asteraceae family and specifically classified within the Mutisieae tribe. This taxonomic classification places the producing organism within one of the largest and most chemically diverse plant families, known for its remarkable production of sesquiterpene natural products with varied structural frameworks and biological activities. The Mutisieae tribe, in particular, has been recognized as a prolific source of structurally complex sesquiterpenes, including numerous examples of the 1,3-dialkylindane structural class to which this compound belongs.

The geographic distribution of Jungia malvaefolia is primarily concentrated in South American regions, where the plant grows as part of the native Andean flora. This geographic origin has important implications for the biodiversity and chemotaxonomic significance of this compound, as South American Asteraceae species have been identified as particularly rich sources of novel sesquiterpene structures. The isolation of this compound from this specific plant species has contributed to our understanding of the metabolic capabilities of high-altitude Andean plants and their adaptation strategies involving secondary metabolite production.

The taxonomic specificity of this compound production appears to be relatively narrow, with current literature indicating that Jungia malvaefolia represents the primary natural source of this compound. This specificity contrasts with some other sesquiterpenes that show broader distribution across multiple plant families or genera. The concentrated occurrence of this compound in Jungia malvaefolia suggests specific biosynthetic capabilities or ecological pressures that have led to the evolution of this particular metabolic pathway within this taxonomic group.

Structural Elucidation and Characterization

The structural characterization of this compound reveals it to be a sesquiterpene with the molecular formula C₁₅H₂₀O and a molecular weight of 216.32 grams per mole. The compound belongs to the 1,3-dialkylindane structural class, characterized by a bicyclic indane core system bearing alkyl substituents at the 1 and 3 positions with specific stereochemical relationships. The complete stereochemical assignment of this compound has been established through comprehensive spectroscopic analysis and confirmed through total synthesis studies that enabled direct comparison with authentic natural material.

The stereochemical configuration of this compound differs from that of jungianol at specific stereogenic centers, creating a diastereomeric relationship between these two closely related natural products. Modern nuclear magnetic resonance spectroscopic techniques have been instrumental in establishing the precise three-dimensional structure of this compound, with proton nuclear magnetic resonance analysis providing crucial information about the spatial relationships between substituents on the indane ring system. The stereochemical assignment has been further validated through X-ray crystallographic analysis of suitable derivatives, providing unambiguous confirmation of the molecular geometry.

Structural Property This compound
Molecular Formula C₁₅H₂₀O
Molecular Weight 216.32 g/mol
Structural Class 1,3-dialkylindane sesquiterpene
Core Ring System Indane
Stereochemical Features Multiple chiral centers
Functional Groups Hydroxyl, alkene

The functional group analysis of this compound reveals the presence of a hydroxyl group and alkene functionality integrated within the indane framework. The hydroxyl group is positioned to create specific hydrogen bonding patterns that may contribute to the compound's biological activity and physical properties. The alkene substituent provides additional structural complexity and represents a site for potential chemical modification in synthetic applications. These functional groups, combined with the rigid indane core structure, create a three-dimensional molecular architecture that has been the subject of extensive synthetic methodology development.

Position in Sesquiterpene Natural Product Classification

This compound occupies a significant position within the broader classification of sesquiterpene natural products, specifically as a member of the 1,3-dialkylindane subfamily. This structural class represents a relatively small but important group of sesquiterpenes characterized by their unique bicyclic indane core system and specific patterns of alkyl substitution. The 1,3-dialkylindane sesquiterpenes are distinguished from other sesquiterpene classes by their condensed aromatic ring system and the particular stereochemical relationships of their substituents.

Within the sesquiterpene classification hierarchy, this compound belongs to the broader category of polycyclic farnesane-derived sesquiterpenes, which are biosynthetically derived from farnesyl pyrophosphate through various cyclization and rearrangement processes. The specific biosynthetic pathway leading to the indane core system involves complex intramolecular cyclization reactions that create the characteristic bicyclic structure with its associated stereochemical complexity. This biosynthetic origin places this compound within a mechanistically related group of natural products that share common precursor molecules and transformation pathways.

The structural features of this compound have made it a representative example for understanding the broader chemical space occupied by 1,3-dialkylindane sesquiterpenes. Comparative studies with related natural products such as mutisianthol and other indane-containing sesquiterpenes have revealed common structural motifs and biosynthetic relationships. These comparative analyses have contributed to our understanding of how nature generates structural diversity within this sesquiterpene subfamily through variations in cyclization patterns, substitution patterns, and stereochemical outcomes.

Classification Level Assignment
Chemical Class Sesquiterpene
Structural Subclass 1,3-dialkylindane
Biosynthetic Origin Farnesyl pyrophosphate
Ring System Bicyclic indane
Substitution Pattern 1,3-dialkyl
Stereochemical Type Polycyclic with multiple chiral centers

The position of this compound within sesquiterpene natural product space has been further defined through synthetic chemistry investigations that have explored its relationship to other structurally related compounds. These synthetic studies have revealed that this compound can serve as a synthetic target that tests the boundaries of current methodology for constructing complex indane ring systems with precise stereochemical control. The compound's role as a synthetic challenge has led to the development of new reaction methodologies, including gold-catalyzed cascade reactions, asymmetric synthesis approaches, and novel ring-forming transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O B1246320 epi-Jungianol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(1S,3S)-1,5-dimethyl-3-(2-methylprop-1-enyl)-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C15H20O/c1-9(2)7-12-8-11(4)13-6-5-10(3)15(16)14(12)13/h5-7,11-12,16H,8H2,1-4H3/t11-,12+/m0/s1

InChI Key

RDMPWGDHXGLLAE-NWDGAFQWSA-N

Isomeric SMILES

C[C@H]1C[C@H](C2=C1C=CC(=C2O)C)C=C(C)C

Canonical SMILES

CC1CC(C2=C1C=CC(=C2O)C)C=C(C)C

Synonyms

epi-jungianol
jungianol

Origin of Product

United States

Chemical Reactions Analysis

FeCl₃-Catalyzed Prins-Type Cyclization

The total synthesis of (±)-epi-jungianol was achieved via an FeCl₃-mediated Prins-type cyclization (Figure 1) . This reaction constructs the indene core through an intramolecular Michael addition of styrene onto α,β-unsaturated ketones.

Key Features:

  • Catalyst : FeCl₃ (10 mol%)

  • Solvent : Dichloroethane (DCE) at 80°C

  • Yield : 72–85% for indene intermediates

  • Mechanism : Acid-catalyzed activation of the carbonyl group facilitates cyclization, followed by dehydration to form the indene framework .

Table 1 : Representative FeCl₃-Catalyzed Cyclization Results

SubstrateProduct StructureYield (%)
α,β-Unsaturated ketone AIndene B85
Styrene derivative CIndene D72

Gold(I)-Catalyzed Cascade Reactions

Gold(I) catalysts enable a tandem process for synthesizing epi-jungianol’s pentannulated carbocycle (Scheme 1) .

Reaction Sequence:

  • Alkyne Activation : PPh₃AuCl/AgNTf₂ catalyzes π-activation of diynamides.

  • Pyrrole Dearomatization : Intramolecular coupling induces a 1,2-acyl shift, forming a naphthylgold intermediate.

  • Proto-Deauration : Isoxazole cocatalyst enables proton transfer, yielding the final product .

Table 2 : Optimization of Gold-Catalyzed Conditions

EntryCatalyst (10 mol%)SolventTime (h)Yield (%)
1IPrAuCl/AgNTf₂DCE828
3PPh₃AuCl/AgNTf₂DCE2068

Photochemical Reduction

A photochemical Sₙ2-like reduction using LiAlH₄ was employed to install stereochemistry in this compound (Scheme 2)3 . This step ensures high diastereoselectivity by exploiting the rigid tricyclic intermediate’s geometry.

Conditions:

  • Reagent : LiAlH₄ (3.0 equiv)

  • Light Source : UV-A (365 nm)

  • Yield : 58% for the critical reduction step3.

Comparative Analysis of Synthetic Routes

Table 3 : FeCl₃ vs. Gold Catalysis for this compound Synthesis

Mechanistic Insights

  • FeCl₃ Pathway : Proceeds via carbocation intermediates stabilized by iron chloride .

  • Gold Pathway : Relies on π-acid activation of alkynes and synergistic isoxazole cocatalysis for proton shuttling .

Comparison with Similar Compounds

Key Observations :

  • Jungianol and this compound are stereoisomers differing only at C2, resolved via X-ray crystallography .
  • epi-Mutisianthol shares the indane core but has bulkier substituents (isopropyl at C1), impacting its conformational flexibility .

Key Findings :

  • The gold-catalyzed route for this compound is notable for its lack of protective groups but has a lower yield than the Johnson–Claisen method .
  • Catalytic hydrogenation (e.g., in the Johnson–Claisen approach) provides superior enantioselectivity (>95% ee) compared to racemic gold-catalyzed syntheses .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for epi-Jungianol, and how can researchers validate purity and structural integrity?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, with purification via column chromatography or HPLC. Structural validation requires spectroscopic techniques (e.g., NMR, IR, and mass spectrometry). Researchers should include controls such as known reference compounds and replicate analyses to confirm purity . Purity thresholds (e.g., ≥95%) must align with pharmacological testing standards, and batch-to-batch consistency should be documented using chromatographic retention times and spectral overlays .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity, and how should experimental variables be controlled?

  • Methodological Answer: Standard assays include enzyme inhibition (e.g., kinase activity) or cell viability (MTT assay). Variables like solvent choice (DMSO vs. aqueous buffers), concentration ranges, and incubation times must be optimized via pilot studies. Negative controls (vehicle-only) and positive controls (established inhibitors) are critical. Researchers should report IC50 values with confidence intervals and validate findings across multiple cell lines or enzyme batches .

Q. How can researchers ensure reproducibility in this compound’s physicochemical characterization?

  • Methodological Answer: Reproducibility requires adherence to standardized protocols (e.g., ICH guidelines for solubility and stability testing). Use orthogonal methods: for example, corroborate melting point data with differential scanning calorimetry (DSC). Document environmental conditions (temperature, humidity) and instrument calibration details. Raw data (e.g., spectral files) should be archived for peer review .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer: Contradictions may arise from differences in assay conditions, compound purity, or biological models. Conduct meta-analyses to identify confounding variables, and perform dose-response curves under harmonized protocols. Use systematic reviews to contextualize findings against prior literature, citing discrepancies in methodology (e.g., serum concentration in cell culture) . Replicate conflicting studies with blinded analysis to minimize bias .

Q. How can mechanistic studies elucidate this compound’s mode of action at the molecular level?

  • Methodological Answer: Employ techniques like X-ray crystallography to study ligand-protein interactions or CRISPR-Cas9 gene editing to validate target pathways. Combine -omics approaches (proteomics, transcriptomics) with phenotypic screening. Use knock-in/knockout models to confirm specificity. Statistical rigor is essential: apply false discovery rate (FDR) corrections in high-throughput datasets .

Q. What computational models are suitable for predicting this compound’s pharmacokinetics and toxicity?

  • Methodological Answer: Use molecular dynamics simulations for binding affinity predictions and ADMET (absorption, distribution, metabolism, excretion, toxicity) software (e.g., SwissADME). Validate in silico results with in vivo data from rodent models. Cross-reference with databases like ChEMBL for analogous compounds. Report model parameters (force fields, scoring functions) transparently .

Q. How should researchers design comparative studies between this compound and its structural analogs?

  • Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation of functional groups. Use pairwise statistical comparisons (t-tests or ANOVA) to assess significance. Include both enantiomers if chirality is a factor. Publish synthetic routes and characterization data for all analogs to enable replication .

Methodological Best Practices

  • Data Validation : Triangulate findings using complementary techniques (e.g., in vitro + in silico) and share raw datasets in public repositories .
  • Ethical Reporting : Disclose conflicts of interest, funding sources, and deviations from protocols. Cite prior work comprehensively, including negative results .
  • Peer Review Preparation : Structure manuscripts to highlight research questions, methodology, and limitations. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to self-assess study design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.